molecular formula C14H20N2O4 B2408664 (4Ar,8aS)-1,4-bis(prop-2-enoxy)-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione CAS No. 319427-18-4

(4Ar,8aS)-1,4-bis(prop-2-enoxy)-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione

Cat. No.: B2408664
CAS No.: 319427-18-4
M. Wt: 280.324
InChI Key: MHZZBALCEWFUSG-TXEJJXNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Ar,8aS)-1,4-bis(prop-2-enoxy)-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione is a complex organic compound characterized by its unique hexahydroquinoxaline core structure

Properties

IUPAC Name

(4aS,8aR)-1,4-bis(prop-2-enoxy)-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-3-9-19-15-11-7-5-6-8-12(11)16(20-10-4-2)14(18)13(15)17/h3-4,11-12H,1-2,5-10H2/t11-,12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZZBALCEWFUSG-TXEJJXNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCON1C2CCCCC2N(C(=O)C1=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCON1[C@@H]2CCCC[C@@H]2N(C(=O)C1=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660436
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Ar,8aS)-1,4-bis(prop-2-enoxy)-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the hexahydroquinoxaline core, followed by the introduction of prop-2-enoxy groups. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions:

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